molecular formula C16H10Cl2N2OS B5652541 (2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B5652541
M. Wt: 349.2 g/mol
InChI Key: SQBAERYIOMMDNH-SOFGYWHQSA-N
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Description

(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 2,4-dichlorocinnamic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBT) in a suitable solvent such as dimethylformamide (DMF) .

Chemical Reactions Analysis

(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide can be compared with other benzothiazole derivatives, such as:

    N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: Known for its antifungal properties.

    N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide: Studied for its anticancer activity.

    N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide: Investigated for its antibacterial properties.

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2,4-dichlorophenyl group, which may contribute to its enhanced biological activity.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(12(18)9-11)6-8-15(21)20-16-19-13-3-1-2-4-14(13)22-16/h1-9H,(H,19,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBAERYIOMMDNH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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